

In-Depth Technical Guide to the Downstream Targets of SIC-19

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| Compound Name: | SIC-19 | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known downstream targets and mechanisms of action of **SIC-19**, a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2). The information presented herein is intended to support further research and development of **SIC-19** as a potential therapeutic agent, particularly in the context of oncology.

Executive Summary

SIC-19 is a small molecule inhibitor that selectively targets SIK2, a member of the AMP-activated protein kinase (AMPK) family. Research has demonstrated that SIC-19's primary mechanism of action involves the disruption of the homologous recombination (HR) DNA repair pathway, a critical process for cell survival, particularly in cancer cells. This is achieved through the inhibition of SIK2, which in turn prevents the phosphorylation of RAD50 at serine 635 (pS635), a key step in the DNA damage response. The inhibition of this pathway by SIC-19 leads to synthetic lethality when combined with PARP inhibitors in cancer cells with high SIK2 expression, such as in certain ovarian, triple-negative breast, and pancreatic cancers. Furthermore, SIC-19 has been shown to induce the degradation of the SIK2 protein via the ubiquitin-proteasome pathway. Emerging evidence also suggests potential roles for SIC-19 in modulating other signaling pathways, including the AKT/survivin axis and inflammatory responses.

Quantitative Data on SIC-19 Activity



The anti-proliferative activity of **SIC-19** has been evaluated across various cancer cell lines. A key finding is the inverse correlation between the half-maximal inhibitory concentration (IC50) of **SIC-19** and the endogenous expression levels of SIK2.

| Cell Line | Cancer Type | SIK2 Expression | IC50 of SIC-19 (μΜ) | Citation |
|--|------------------------------------|--------------------|------------------------|----------|
| MDA-MB-231 | Triple-Negative Breast Cancer | High | ~2.72 | |
| HCC1806 | Triple-Negative Breast Cancer | High | Not specified | |
| BXPC3 | Pancreatic Cancer | High | Not specified | |
| PANC1 | Pancreatic Cancer | High | Not specified | |
| Multiple Ovarian Cancer Cell Lines | Ovarian Cancer | Varied | 0.8 to 2.6 | |
| Other Breast and Pancreatic Cancer Cell Lines | Breast and Pancreatic Cancer | Varied | 2.72 to 15.66 | _ |

Signaling Pathways Modulated by SIC-19

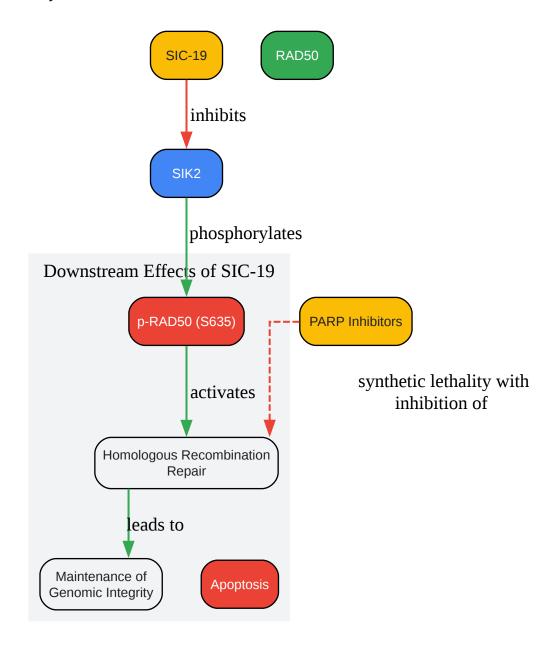
The primary signaling pathway affected by **SIC-19** is the SIK2-mediated DNA damage response pathway. However, other potential downstream pathways have been suggested based on the function of SIK2 and studies of other SIK2 inhibitors.

SIK2-RAD50 Homologous Recombination Repair Pathway

SIC-19 directly inhibits the kinase activity of SIK2. This prevents the phosphorylation of RAD50 at Ser635, a critical event for the initiation of homologous recombination-mediated DNA repair.



The disruption of this pathway impairs the cancer cells' ability to repair DNA double-strand breaks, leading to increased genomic instability and apoptosis. This mechanism underlies the synthetic lethality observed with PARP inhibitors.



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Caption: SIC-19 inhibits SIK2, preventing RAD50 phosphorylation and HR repair.

SIK2 Degradation via Ubiquitin-Proteasome Pathway

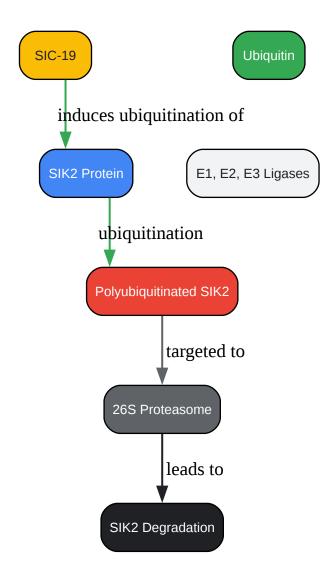




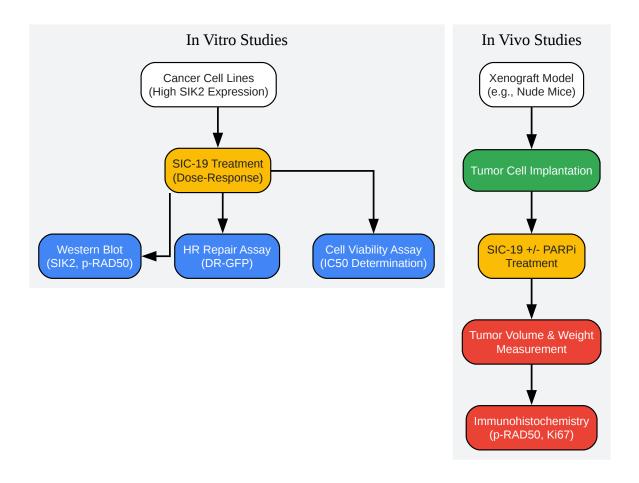


SIC-19 has been shown to induce the degradation of the SIK2 protein. This occurs through the ubiquitin-proteasome pathway, where SIK2 is tagged with ubiquitin molecules, marking it for destruction by the proteasome. This leads to a reduction in the total cellular levels of SIK2, further potentiating the inhibition of its downstream signaling.









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